molecular formula C12H8N2OS B1428872 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1340500-86-8

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B1428872
M. Wt: 228.27 g/mol
InChI Key: UYDYJPVWLZSPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings . They have interesting structures and a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . They are of great interest as potent lead compounds for medicinal chemistry researches .


Synthesis Analysis

Naphthalenes are produced by distillation and fractionation of petroleum or coal tar . A regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .


Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be confirmed by X-ray crystallography . The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method .


Chemical Reactions Analysis

Naphthalene derivatives can undergo a variety of chemical reactions. For instance, a regioselective Rh (III)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation has been realized with aryl imidates and oxa bicyclic alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the molecular weight of a naphthalene derivative, (naphthalen-2-yl)(phenyl)methanone, is 232.28 .

Scientific Research Applications

Computational and Pharmacological Potential

1,3,4-oxadiazole and pyrazole derivatives, including ones similar to 3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol, have been studied for their computational and pharmacological potential. One study highlighted the docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds were evaluated for their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential, showing varied effects based on the compound structure (Faheem, 2018).

Anticancer Evaluation

A study focused on synthesizing 1,3,4-oxadiazole derivatives for in vitro anticancer evaluation. These compounds were evaluated on various cancer cell lines, with some showing moderate activity against breast cancer (Salahuddin et al., 2014).

Synthesis and Characterization

Research on synthesizing novel 1,3,4-oxadiazole derivatives, including detailed characterization and study of their physical properties, has been conducted. This includes examining the fluorescence properties and other chemical characteristics of these compounds (Alrazzak, 2018).

Optical Properties and DFT Calculations

Studies have been conducted on novel 1,3,4-oxadiazole derivatives containing naphthalene units, focusing on their synthesis, optical properties, and density functional theory (DFT) calculations. These studies provide insights into the electronic structure and fluorescence emission spectra of these compounds (Lu & He, 2014).

Anticonvulsant Activity

1,3,4-oxadiazole derivatives have been designed and synthesized based on a pharmacophoric model for anticonvulsant activity. These compounds have been tested in various models, including maximal electroshock seizure and subcutaneous pentylenetrtrazole models, showing potential for anticonvulsant applications (Rajak et al., 2010).

Antiviral Evaluation

Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antiviral activities, particularly against HCV and HIV viruses. These studies offer insights into the potential use of these compounds in antiviral therapies (El‐Sayed et al., 2010).

Antibacterial Activity

Research on the synthesis and antibacterial evaluation of 1,3,4-oxadiazole derivatives has been conducted. These studies involve the creation of novel compounds and their testing against various bacterial strains, contributing to the development of new antibacterial agents (Kumar et al., 2021).

Safety And Hazards

The safety data sheet (SDS) provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product . It’s important to refer to the SDS of the specific compound for accurate information.

Future Directions

Future research could focus on the development of naphthalene derivatives with improved biological activities and lower toxicity. For instance, a naphthalene derivative, naphthalen-2-yl 3,5-dinitrobenzoate (SF1), has shown promising binding with acetylcholinesterase enzyme (AChE), suggesting its potential as a drug candidate for Alzheimer’s disease .

properties

IUPAC Name

3-naphthalen-2-yl-2H-1,2,4-oxadiazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c16-12-13-11(14-15-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDYJPVWLZSPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=S)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 2
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 3
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 4
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 5
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol
Reactant of Route 6
Reactant of Route 6
3-(Naphthalen-2-yl)-1,2,4-oxadiazole-5-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.